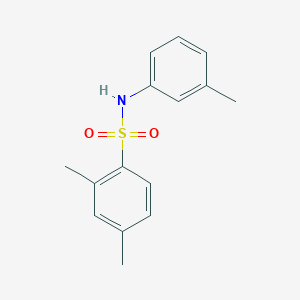![molecular formula C26H26N2O5S B281821 N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "MDBPF-OP" and has been synthesized using a unique method.
Mechanism of Action
MDBPF-OP exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. By inhibiting COX-2 and activating Nrf2, MDBPF-OP is able to reduce inflammation, oxidative stress, and cell damage.
Biochemical and Physiological Effects:
MDBPF-OP has been shown to have potent anti-inflammatory, analgesic, neuroprotective, and anti-cancer effects in animal models. It has also been shown to reduce oxidative stress and cell damage in various tissues and organs. Additionally, MDBPF-OP has been shown to have a favorable safety profile with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
MDBPF-OP has several advantages for use in lab experiments, including its potent effects, favorable safety profile, and unique mechanism of action. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of MDBPF-OP. One potential area of research is the development of novel formulations and delivery methods to improve its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of MDBPF-OP in humans for various disease indications.
Synthesis Methods
MDBPF-OP has been synthesized using a unique method that involves the reaction of 3-methoxydibenzo[b,d]furan-2-carboxylic acid with 1-piperidin-2-yl-ethanone in the presence of thionyl chloride. The resulting intermediate is then reacted with benzenesulfonyl chloride to obtain the final product. This method has been optimized to obtain high yields of MDBPF-OP with high purity.
Scientific Research Applications
MDBPF-OP has been extensively studied for its potential use in various scientific research applications. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, MDBPF-OP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MDBPF-OP has also been studied for its potential use in cancer research due to its ability to inhibit tumor growth and metastasis in animal models.
properties
Molecular Formula |
C26H26N2O5S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(3-methoxydibenzofuran-2-yl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C26H26N2O5S/c1-32-25-17-24-21(20-12-6-7-13-23(20)33-24)16-22(25)28(18-26(29)27-14-8-3-9-15-27)34(30,31)19-10-4-2-5-11-19/h2,4-7,10-13,16-17H,3,8-9,14-15,18H2,1H3 |
InChI Key |
JLMAAABYZMCGCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3=CC=CC=C3OC2=C1)N(CC(=O)N4CCCCC4)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C2C3=CC=CC=C3OC2=C1)N(CC(=O)N4CCCCC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)


![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)

![2-Hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B281752.png)


![N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281764.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)